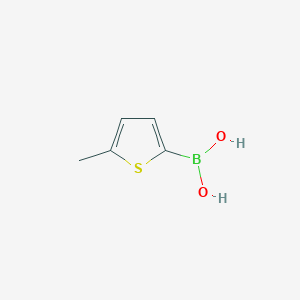
5-Methylthiophene-2-boronic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Methylthiophene-2-boronic acid and its derivatives can be achieved through various methods, including tin-boron exchange reactions under mild conditions. This process allows for the incorporation of Lewis acidic boron groups into a polythiophene backbone, leading to polymers with potential applications in fluorescent sensing due to their luminescent properties when substituted with different groups (Sundararaman et al., 2005). Additionally, the Suzuki-Miyaura coupling reaction facilitated by copper(I) chloride co-catalysis offers a method for synthesizing 5-arylthiophene-2-carboxaldehydes from 5-formyl-2-thiopheneboronic acid, highlighting the versatility of boronic acid derivatives in organic synthesis (Hergert et al., 2018).
Molecular Structure Analysis
The molecular structure of 5-Methylthiophene-2-boronic acid and related compounds has been studied through various techniques, including gas electron diffraction combined with microwave spectroscopic data. These studies provide detailed insights into the bond lengths, angles, and overall geometry of the thiophene molecule, which are crucial for understanding its reactivity and interactions with other molecules (Tanabe et al., 1995).
Chemical Reactions and Properties
Boronic acids, including 5-Methylthiophene-2-boronic acid, are known for their role in facilitating a range of chemical reactions. For example, they participate in Suzuki-Miyaura coupling reactions, even with unstable boronic acids, to yield various (hetero)aryl compounds at room temperature (Kinzel et al., 2010). They also enable the synthesis of hyperbranched polythiophene with nearly 100% degree of branching, showcasing their utility in creating advanced polymeric materials (Segawa et al., 2013).
Physical Properties Analysis
The physical properties of 5-Methylthiophene-2-boronic acid derivatives, such as their luminescent behavior, are critical for their application in sensing and electronic devices. These properties are influenced by the molecular structure and the nature of substitutions on the thiophene ring, which can be tuned to achieve desired outcomes, such as fluorescence quenching or color changes in the presence of specific analytes (Sundararaman et al., 2005).
Chemical Properties Analysis
The chemical properties of 5-Methylthiophene-2-boronic acid, such as its reactivity in Suzuki-Miyaura coupling reactions and its role in the synthesis of polymeric materials, are foundational to its applications in organic synthesis and materials science. These properties are derived from the boronic acid functional group, which imparts Lewis acidity and facilitates reactions with various organic substrates (Kinzel et al., 2010); (Segawa et al., 2013).
Wissenschaftliche Forschungsanwendungen
Copper-facilitated Suzuki-Miyaura coupling for the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes : This research demonstrates the utility of 5-formyl-2-thiopheneboronic acid, a derivative of 5-Methylthiophene-2-boronic acid, in the synthesis of diverse structures. The study focuses on a technique for preparing 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes through a one-pot borylation–copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction (Hergert et al., 2018).
High-Quality Electrochromic Polythiophenes via BF3·Et2O Electropolymerization : This study highlights the electrochemical polymerization of polythiophene derivatives, including poly(3-methylthiophene), using boron trifluoride ethylether. The resulting films demonstrate distinct color changes, indicating potential applications in electrochromic devices (Alkan, Cutler, & Reynolds, 2003).
Synthesis of 1,2-bis[2-methyl-5(3,4-difluorophenyl)-3-thienyl] perfluorocyclopentene : This paper discusses the synthesis of a photochromic compound using 2-methylthiophene, related to 5-Methylthiophene-2-boronic acid, showcasing its applications in the creation of novel photochromic materials (Liu, Yang, & Yu, 2008).
Electrochemical copolymerization of benzanthrone and 3-methylthiophene and characterization of their fluorescent copolymer : The research focuses on the copolymerization of 3-methylthiophene and benzanthrone, indicating the potential for creating fluorescent materials with applications in various industries (Yue et al., 2009).
The progress of selective fluorescent chemosensors by boronic acid : This review summarizes the recent advancements in boronic acid sensors, including those derived from thiophene boronic acids, for detecting carbohydrates and bioactive substances, highlighting their significance in disease diagnosis and prevention (Huang et al., 2012).
Highly sensitive detection of cancer cells with an electrochemical cytosensor based on boronic acid functional polythiophene : This study presents an electrochemical cytosensor designed using boronic acid-functionalized polythiophene for the detection of cancer cells, demonstrating its potential in medical diagnostics (Dervisevic et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
(5-methylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO2S/c1-4-2-3-5(9-4)6(7)8/h2-3,7-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIYPIBRPGAWDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370264 | |
| Record name | 5-Methylthiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylthiophene-2-boronic acid | |
CAS RN |
162607-20-7 | |
| Record name | 5-Methyl-2-thiopheneboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162607-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylthiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-2-thiopheneboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

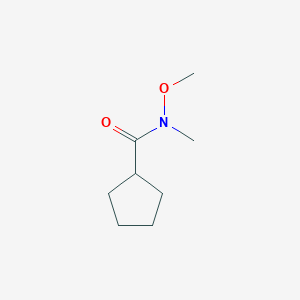
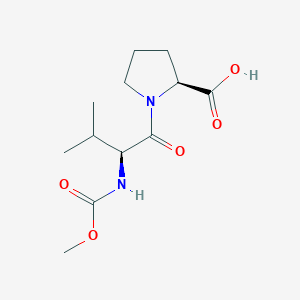
![(5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B67980.png)
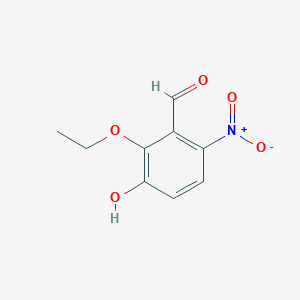
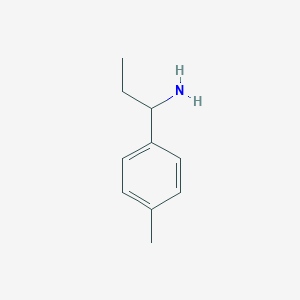
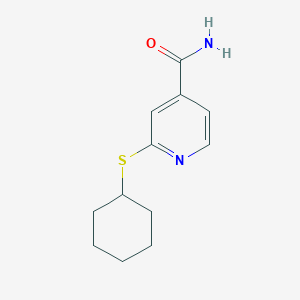
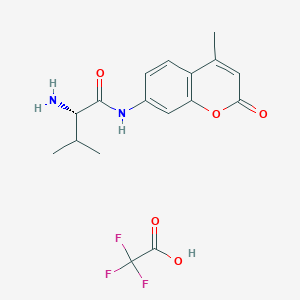
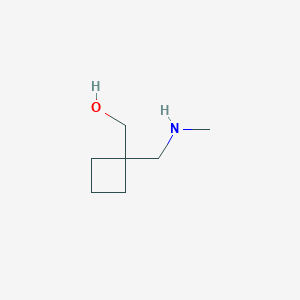
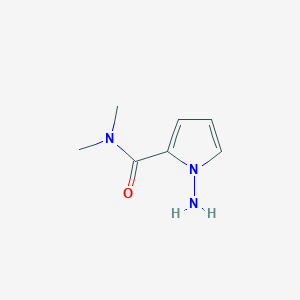
![2-Aminopyrido[2,3-b]pyrazin-3(4h)-one](/img/structure/B67997.png)
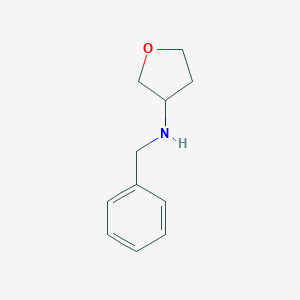
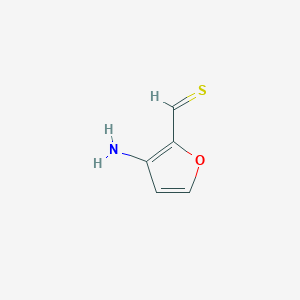
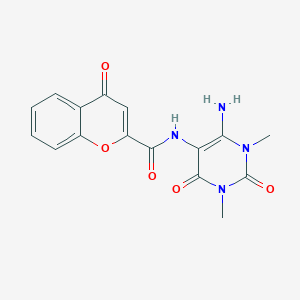
![5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B68006.png)